3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8(2)9-3-5-10(6-4-9)15-13(16)11-7-12(11)14(15)17/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLLNJMIBXXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3CC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially opening the ring or reducing double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or partially reduced intermediates.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing the azabicyclo[3.1.0]hexane structure, including 3-(4-isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Human erythroleukemia (K562)
- Cervical carcinoma (HeLa)
- Acute T cell leukemia (Jurkat)
- Melanoma (Sk-mel-2)
- Breast cancer (MCF-7)
- Mouse colon carcinoma (CT26)
In vitro studies using MTS assays demonstrated that certain derivatives showed IC50 values ranging from 1 to 12 μg/mL, indicating significant antiproliferative activity, especially against acute T cell leukemia cells .
Neuroprotective Effects
Compounds with the azabicyclo[3.1.0]hexane framework have been associated with neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The ability of these compounds to interact with neurotransmitter receptors suggests their role in modulating neurochemical pathways involved in conditions like Alzheimer's and Parkinson's diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been documented. Compounds derived from this scaffold have shown efficacy in reducing inflammation markers in various experimental models, indicating their therapeutic potential in inflammatory disorders .
Binding Affinity Studies
Binding studies have demonstrated that azabicyclo[3.1.0]hexane derivatives can effectively interact with opioid receptors and dopamine D3 receptors, which are critical targets in pain management and psychiatric disorders . These interactions suggest that further exploration could lead to the development of new analgesics or treatments for addiction.
Synthesis and Derivative Development
The synthesis of this compound has been explored through various chemical pathways, including one-pot three-component reactions that yield spiro-fused derivatives with enhanced biological activity . This approach not only facilitates the generation of diverse compounds but also allows for the optimization of their pharmacological properties.
Case Study 1: Cytotoxicity Evaluation
A study evaluated a series of spiro-fused heterocyclic compounds containing the azabicyclo[3.1.0]hexane moiety for their antiproliferative activity against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of azabicyclo derivatives in models of neurodegeneration, demonstrating their ability to preserve neuronal viability under stress conditions, thus highlighting their therapeutic promise in neurodegenerative diseases .
Mechanism of Action
The mechanism by which 3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects is not fully understood. its bicyclic structure suggests that it may interact with biological targets through mechanisms involving ring strain and conformational changes. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with key analogues, focusing on structural variations, biological activity, and applications.
Aromatase Inhibitors with Modified Substituents
Unsubstituted and Alkyl-Substituted Derivatives
- 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): This unsubstituted analogue exhibits a Ki of 1.2 µM for aromatase, slightly more potent than AG (Ki = 1.8 µM). Its selectivity for aromatase over the cholesterol side-chain cleavage (CSCC) enzyme makes it a promising candidate for estrogen-dependent cancers .
- Butyl- and Pentyl-Substituted Analogues (9e, 9f) :
Substitution with butyl (9e, Ki = 0.015 µM) or pentyl (9f, Ki = 0.02 µM) groups increases potency by ~100-fold compared to AG. These derivatives maintain selectivity for aromatase, avoiding off-target effects on CSCC .
Cyclohexyl Derivatives
- 3-Cyclohexyl and 3-Cyclohexylmethyl Derivatives (1h, 2g) :
These compounds demonstrate >140-fold greater potency than AG in vitro. The cyclohexyl group’s hydrophobicity likely enhances binding to aromatase’s active site .
Target Compound: 3-(4-Isopropylphenyl) Derivative
Agrochemical Derivatives: Procymidone
- It binds to the androgen receptor in rodents, highlighting how substituent variations redirect biological activity from therapeutic to agrochemical applications .
Structural and Functional Data Table
Key Research Findings
Hydrophobic Substituents Enhance Potency : Alkyl chains (butyl, pentyl) and cyclohexyl groups increase aromatase inhibition by improving hydrophobic interactions within the enzyme’s binding pocket .
Selectivity Through Rigid Scaffolds : The bicyclic core’s rigidity reduces off-target effects on CSCC, a critical advantage over AG .
Dual Applications of the Core Structure : While most derivatives target aromatase, procymidone’s dichlorophenyl group shifts activity toward fungicidal action, demonstrating the scaffold’s versatility .
Biological Activity
3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that belongs to the class of azabicyclo compounds, which are notable for their diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and neurology.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.2744 g/mol
- CAS Number : [specific CAS number not provided in sources]
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit significant antiproliferative effects against various cancer cell lines, including:
- Human Erythroleukemia (K562)
- Cervical Carcinoma (HeLa)
- Mouse Colon Carcinoma (CT26)
The compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM , indicating effective inhibition of cell growth across these lines .
The mechanism by which these compounds exert their antitumor effects involves:
- Induction of apoptosis: Significant increases in early and late apoptotic cells were observed post-treatment.
- Cell cycle arrest: Accumulation of cells in the SubG1 phase was noted, suggesting activation of apoptotic pathways .
- Changes in cellular morphology: Treatment resulted in a reduction of filopodium-like membrane protrusions and decreased cell motility .
Neuropharmacological Potential
In addition to antitumor activity, azabicyclo[3.1.0]hexane derivatives have been investigated for their interactions with dopamine receptors, particularly the D3 receptor. These interactions suggest potential applications in treating conditions such as:
- Drug dependency
- Antipsychotic therapy
Research indicates that these compounds may act as antagonists or inhibitors at the D3 receptor, which is beneficial in modulating dopaminergic activity .
Antimicrobial Properties
The 1-azabicyclo[3.1.0]hexane framework has been recognized for its antimicrobial properties, showing effectiveness against various bacteria and fungi through mechanisms such as DNA alkylation . This suggests a broader application for this compound in infectious disease treatment.
Study on Antiproliferative Effects
A study conducted by researchers evaluated a series of azabicyclo[3.1.0]hexane derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 4a | HeLa | 15.0 | Yes |
| 4b | CT26 | 10.5 | Yes |
| 4c | K562 | 12.0 | Yes |
The results indicated that compound 4e had the most substantial cytotoxic effect, reducing live cell counts significantly after treatment .
In Vivo Studies
Preliminary in vivo experiments on Balb/C mice demonstrated that certain azabicyclo derivatives inhibited tumor growth dynamics, reinforcing the need for further exploration into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives?
- Methodological Answer : A widely used approach involves cyclization of cyclopropanedicarboxylic acid derivatives with amines. For example, 1,2-cyclopropanedicarboxylic acid reacts with benzylamine to form 3-(benzyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, followed by selective reduction using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in ether solvents . Key parameters include stoichiometric excess of reducing agents (2–6 moles per mole of dione) and controlled reflux conditions (3 hours) to optimize yield.
Q. How is structural characterization performed for these bicyclic compounds?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming molecular structure. For example, 3-(benzyl)-3-azabicyclo[3.1.0]hexane-2,4-dione was characterized via melting point analysis (90°–91°C), H/C NMR, and high-resolution MS. X-ray crystallography is employed for resolving stereochemical ambiguities in derivatives like rac-(1R,5S)-1-phenyl analogs .
Q. What in vitro assays are used to evaluate aromatase inhibition?
- Methodological Answer : Human placental microsomal assays measure inhibition of androgen-to-estrogen conversion. Compounds like 1-(4-aminophenyl)-3-butyl derivatives exhibit K values <20 nM, compared to aminoglutethimide (K = 180 nM). Type II difference spectra confirm binding to the aromatase cytochrome P450 active site, with K values determined via spectrophotometric titration .
Q. What agricultural applications are reported for related analogs?
- Methodological Answer : Substituted derivatives (e.g., 3-(3,5-dichlorophenyl)-1,5-dimethyl analogs) act as fungicides targeting Botrytis cinerea (gray mold) in crops like grapes and tomatoes. Efficacy is assessed via in planta pathogen challenge experiments under controlled humidity and temperature .
Advanced Research Questions
Q. How do structural modifications enhance aromatase inhibitory potency?
- Methodological Answer : Alkyl chain elongation at the 3-position (e.g., butyl or pentyl groups) increases lipophilicity and enzyme affinity. For example, 3-pentyl derivatives show K values of 0.02 µM, ~100-fold more potent than unsubstituted analogs. Enantioselectivity is critical: the 1R-(+)-enantiomer of 3-cyclohexylmethyl derivatives exhibits >140-fold higher activity than the S-form .
Q. What strategies address contradictory potency data across studies?
- Methodological Answer : Discrepancies in K values may arise from assay variations (e.g., microsomal preparation purity or substrate concentration). Normalize data using internal controls like aminoglutethimide and validate via orthogonal methods (e.g., cellular assays in MCF-7 breast cancer models) .
Q. How is stereoselective synthesis achieved for 3-azabicyclo[3.1.0]hexanes?
- Methodological Answer : Palladium-catalyzed C–H functionalization with trifluoroacetimidoyl chlorides enables enantioselective cyclopropanation. A diazaphospholane ligand achieves >90% enantiomeric excess (ee) in perfluoroalkyl-substituted derivatives. Post-functionalization with nucleophiles (e.g., Grignard reagents) yields densely substituted pyrrolidines .
Q. What challenges arise in reducing 3-azabicyclo[3.1.0]hex-2-enes to saturated analogs?
- Methodological Answer : Diastereoselective reduction using NaBHCN in acetic acid is sensitive to steric effects. For 5-substituted derivatives, optimal conditions (0°C, 1 hour) prevent ring-opening side reactions. Purification via silica gel chromatography isolates >95% pure 3-azabicyclo[3.1.0]hexanes .
Q. How can computational modeling predict binding modes to aromatase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations using homology models of human aromatase (PDB: 3EQM) identify key interactions. Substituent hydrophobicity at the 3-position correlates with binding free energy (ΔG) in 1-(4-aminophenyl) derivatives .
Safety and Handling Guidance
- Storage : Store hygroscopic derivatives (e.g., 6,6-dimethyl analogs) under argon at –20°C to prevent hydrolysis. Use desiccants for long-term stability .
- Decomposition Risks : Avoid prolonged exposure to light or moisture, which degrade 3-chlorophenyl-substituted analogs into reactive intermediates. Monitor via TLC (ethyl acetate/hexane, 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
